molecular formula C16H16ClNO2S B12097532 1-([4-((2S)Pyrrolidin-2-YL)phenyl]sulfonyl)-4-chlorobenzene

1-([4-((2S)Pyrrolidin-2-YL)phenyl]sulfonyl)-4-chlorobenzene

Cat. No.: B12097532
M. Wt: 321.8 g/mol
InChI Key: ADNXYLJOBRUJOM-UHFFFAOYSA-N
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Description

1-([4-((2S)Pyrrolidin-2-YL)phenyl]sulfonyl)-4-chlorobenzene is a complex organic compound featuring a pyrrolidine ring, a phenylsulfonyl group, and a chlorobenzene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([4-((2S)Pyrrolidin-2-YL)phenyl]sulfonyl)-4-chlorobenzene typically involves multi-step organic reactions. One common approach is the functionalization of preformed pyrrolidine rings. The process may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

1-([4-((2S)Pyrrolidin-2-YL)phenyl]sulfonyl)-4-chlorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under appropriate conditions.

Major Products

    Oxidation: Pyrrolidin-2-ones and other oxidized derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-([4-((2S)Pyrrolidin-2-YL)phenyl]sulfonyl)-4-chlorobenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with a wide range of molecular targets makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C16H16ClNO2S

Molecular Weight

321.8 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)sulfonylphenyl]pyrrolidine

InChI

InChI=1S/C16H16ClNO2S/c17-13-5-9-15(10-6-13)21(19,20)14-7-3-12(4-8-14)16-2-1-11-18-16/h3-10,16,18H,1-2,11H2

InChI Key

ADNXYLJOBRUJOM-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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